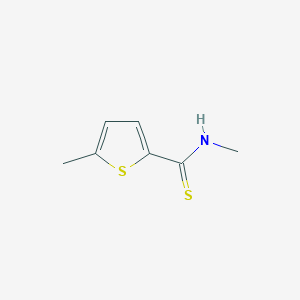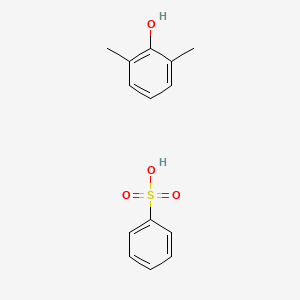
Benzenesulfonic acid;2,6-dimethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid;2,6-dimethylphenol is a compound that combines the properties of benzenesulfonic acid and 2,6-dimethylphenol. Benzenesulfonic acid is an organosulfur compound with the formula C6H6O3S, known for its strong acidic properties and solubility in water and ethanol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzenesulfonic acid is typically prepared through the sulfonation of benzene using concentrated sulfuric acid . This process involves the addition of a sulfonic acid group (-SO3H) to the benzene ring, resulting in the formation of benzenesulfonic acid. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to ensure the desired product is obtained.
2,6-dimethylphenol can be synthesized through several methods. One common method involves the reaction of 4-tert-butyl-2,6-dimethylphenol with phenol in the presence of sulfuric acid and toluene sulfonic acid at temperatures ranging from 120 to 180°C . This reaction leads to the rearrangement of the tertiary butyl group, resulting in the formation of 2,6-dimethylphenol.
Industrial Production Methods: Industrial production of benzenesulfonic acid often involves continuous sulfonation processes using oleum or sulfur trioxide . These methods allow for large-scale production with high efficiency and yield. For 2,6-dimethylphenol, industrial production typically involves the use of fluidized bed reactors, which provide efficient mixing and heat transfer, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Benzenesulfonic acid undergoes various chemical reactions typical of aromatic sulfonic acids, including sulfonation, desulfonation, and the formation of sulfonamides, sulfonyl chlorides, and esters . It can also participate in Friedel-Crafts-type reactions with benzene to form diphenyl sulfone .
2,6-dimethylphenol, on the other hand, can undergo oxidation, reduction, and substitution reactions. It is commonly used as a starting material for the synthesis of polyphenylene oxide, a high-performance polymer .
Common Reagents and Conditions: Common reagents used in the reactions of benzenesulfonic acid include sulfuric acid, phosphorus pentachloride, and phosphorus pentoxide . For 2,6-dimethylphenol, reagents such as sulfuric acid, toluene sulfonic acid, and various oxidizing agents are frequently used .
Major Products Formed: The major products formed from the reactions of benzenesulfonic acid include sulfonamides, sulfonyl chlorides, and esters . For 2,6-dimethylphenol, the primary products include polyphenylene oxide and other polymeric materials .
Aplicaciones Científicas De Investigación
Benzenesulfonic acid and its derivatives have numerous applications in scientific research. They are used as intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals . Additionally, benzenesulfonic acid derivatives have been evaluated as inhibitors of human neutrophil elastase, showing potential for the treatment of acute respiratory distress syndrome .
2,6-dimethylphenol is widely used in the production of polyphenylene oxide, a polymer with excellent thermal and chemical resistance . This polymer is used in various industries, including automotive, electronics, and medical devices.
Mecanismo De Acción
The mechanism of action of benzenesulfonic acid involves its strong acidic properties, which allow it to act as a catalyst in various chemical reactions . It can protonate substrates, facilitating electrophilic aromatic substitution reactions. The sulfonic acid group can also participate in hydrogen bonding and other interactions, influencing the reactivity of the compound.
For 2,6-dimethylphenol, its mechanism of action is primarily related to its phenolic hydroxyl group, which can undergo oxidation and reduction reactions . The presence of methyl groups on the benzene ring also affects its reactivity, making it a valuable intermediate in polymer synthesis.
Comparación Con Compuestos Similares
Benzenesulfonic acid can be compared with other aromatic sulfonic acids, such as p-toluenesulfonic acid and sulfanilic acid . These compounds share similar acidic properties and reactivity but differ in their substituents and specific applications. For example, p-toluenesulfonic acid is commonly used as a catalyst in organic synthesis, while sulfanilic acid is used in the production of dyes.
2,6-dimethylphenol can be compared with other phenolic compounds, such as phenol and cresols . While phenol is a simple aromatic alcohol, cresols have additional methyl groups, affecting their reactivity and applications. 2,6-dimethylphenol is unique due to its specific substitution pattern, making it particularly useful in polymer synthesis.
Propiedades
Número CAS |
142841-89-2 |
|---|---|
Fórmula molecular |
C14H16O4S |
Peso molecular |
280.34 g/mol |
Nombre IUPAC |
benzenesulfonic acid;2,6-dimethylphenol |
InChI |
InChI=1S/C8H10O.C6H6O3S/c1-6-4-3-5-7(2)8(6)9;7-10(8,9)6-4-2-1-3-5-6/h3-5,9H,1-2H3;1-5H,(H,7,8,9) |
Clave InChI |
TWEUHDCFEHJNQG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)O.C1=CC=C(C=C1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-Methyl[1]benzopyrano[4,3-c]pyrazol-1(4H)-yl)aniline](/img/structure/B12545359.png)
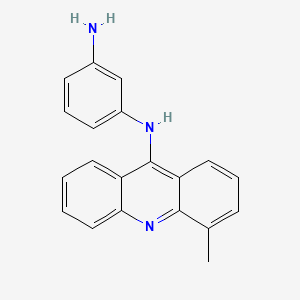
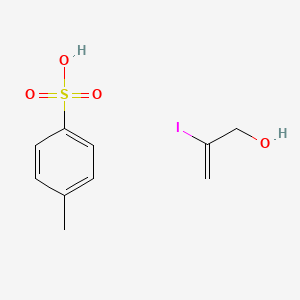
![3,3,6,6-Tetramethylbicyclo[2.2.2]octane-2,5-dione](/img/structure/B12545371.png)




![N-((S)-1-(1H-benzo[d]imidazol-2-yl)-2-(4-((S)-1,1-dioxido-3-oxoisothiazolidin-5-yl)-3-methylphenyl)ethyl)benzenesulfonamide](/img/structure/B12545408.png)
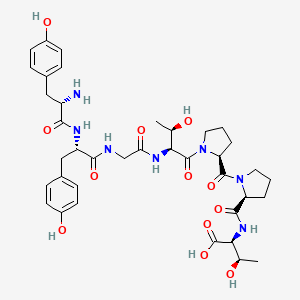
![2-[(Butan-2-yl)oxy]-4-(methylsulfanyl)butanoic acid](/img/structure/B12545419.png)

![Benzamide, 3-[5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-pyridinyl]-](/img/structure/B12545440.png)
